![molecular formula C18H15ClN8O5 B2631285 5-(2-(1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 887200-55-7](/img/structure/B2631285.png)
5-(2-(1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a purine ring (a type of heterocyclic aromatic compound), a pyrimidine ring (another type of heterocyclic aromatic compound), and a hydrazone group. These types of compounds are often found in biological systems and can have various biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reactants used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .Scientific Research Applications
Molecular Modeling and Anticancer Potential
- A study conducted by Santana et al. (2020) on chromene derivatives, similar in complexity to the compound , utilized molecular modeling to identify potential leads for anticancer drugs. The compounds demonstrated the ability to act as DNA intercalators, suggesting their utility in the development of new anticancer drugs (Santana et al., 2020).
Synthesis and Antibacterial Activity
- Asadian, Davoodnia, and Beyramabadi (2018) synthesized new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria. This research underscores the potential of pyrimidine derivatives in antimicrobial drug development (Asadian et al., 2018).
Tautomerism and Hydrazone Derivatives
- Sharma et al. (2017) explored the synthesis, characterization, and tautomerism of hydrazone/hydrazine derivatives of 1,3-dimethyl pyrimidine-2,4,6-trione. Their work provides a foundation for understanding the chemical behavior of complex pyrimidine derivatives and their potential applications in medicinal chemistry (Sharma et al., 2017).
Antioxidant Properties
- Cahyana, Liandi, and Zaky (2020) conducted a study on the synthesis of pyrimido[4,5-d]pyrimidine derivatives to test their activity as antioxidants. The effective reaction supported by an iodine catalyst highlights the potential of such compounds in developing antioxidant agents (Cahyana et al., 2020).
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN8O5/c1-25-11-12(20-16(25)24-23-10-13(28)21-17(31)22-14(10)29)26(2)18(32)27(15(11)30)7-8-3-5-9(19)6-4-8/h3-6H,7H2,1-2H3,(H3,21,22,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEYLEYSAKNCTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N=NC3=C(NC(=O)NC3=O)O)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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